molecular formula C19H17N3O4S B11162532 2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11162532
M. Wt: 383.4 g/mol
InChI Key: KQOLNKDTUQHVGB-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and thiadiazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the benzodioxole moiety can be synthesized through the reaction of catechol with formaldehyde under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its combination of the benzodioxole and thiadiazole rings, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H17N3O4S/c23-17(11-24-14-7-8-15-16(10-14)26-12-25-15)20-19-22-21-18(27-19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10H,6,9,11-12H2,(H,20,22,23)

InChI Key

KQOLNKDTUQHVGB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NN=C(S3)CCC4=CC=CC=C4

Origin of Product

United States

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